molecular formula Unknown B1191809 Mureletecan

Mureletecan

Cat. No.: B1191809
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mureletecan, also known as MAG-Camptothecin (MAG-CPT), is a water-soluble polymer-conjugated prodrug of the potent anticancer agent Camptothecin . It was developed to improve the delivery and efficacy of the parent compound and has been investigated in clinical trials for the treatment of metastatic solid tumors . As a prodrug, this compound is designed to release the active molecule, Camptothecin, upon reaching its target. Camptothecin and its derivatives function as topoisomerase I (Topo 1) inhibitors . Topo 1 is an essential enzyme that relieves torsional stress in DNA during processes like replication and transcription. By inhibiting Topo 1, these compounds prevent the relegation of DNA strands, leading to the induction of lethal DNA double-strand breaks and subsequent apoptosis (programmed cell death) in cancer cells . The primary research value of this compound lies in its investigation as a novel nanodrug delivery system. The covalent linkage of Camptothecin to a polymeric backbone (methacryloylglycynamide) aims to overcome inherent limitations of conventional chemotherapeutics, such as poor water solubility, low bioavailability, and systemic toxicity, thereby enhancing drug accumulation at the tumor site . This makes it a compound of interest for studying advanced drug delivery mechanisms and developing more efficient cancer therapeutics. This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

Unknown

Appearance

Solid powder

Synonyms

Mureletecan;  PNU166148;  PNU 166148;  PNU-166148;  MAGCPT;  MAG CPT;  MAG-CPT; Unknown

Origin of Product

United States

Comparison with Similar Compounds

Clinical Profile :

  • Maximum Tolerated Dose (MTD) : 200 mg/m².
  • Recommended Dose : 240 mg/m² for further clinical studies.
  • Adverse Events : Myelosuppression, neutropenic sepsis, thrombocytopenia, and diarrhea.
  • Pharmacokinetics: Dose-dependent increases in Cmax and AUC, with a half-life (T1/2) suitable for intravenous administration (130–240 mg/m², daily or every 4 weeks) .
  • In Vitro Efficacy : Rapid cytotoxicity in human myeloid leukemia cells at a minimal effective concentration of 0.02 µg/mL .

Comparison with Similar Compounds

Mureletecan belongs to the topoisomerase I inhibitor class, which includes irinotecan, topotecan, exatecan, and others. Below is a detailed comparison of structural, pharmacological, and clinical features (Table 1).

Table 1: Comparative Analysis of Topoisomerase I Inhibitors

Compound Structure/Modification Target(s) Solubility MTD (mg/m²) Key Adverse Events IC50 (µg/mL)
This compound Polymer-conjugated camptothecin prodrug TOP1, HIF1α High (water-soluble) 200 Myelosuppression, sepsis, diarrhea 0.02 (leukemia)
Irinotecan Prodrug (converted to SN-38) TOP1 Moderate 125–150 Diarrhea, neutropenia 0.1–1.0 (varies)
Topotecan Semi-synthetic camptothecin analog TOP1 Moderate 1.5–2.0 Neutropenia, thrombocytopenia 0.01–0.1
Exatecan Fully synthetic camptothecin derivative TOP1 Low 0.5–1.0 Hematologic toxicity 0.005–0.05
Gimatecan Lipophilic camptothecin analog TOP1 Low 0.1–0.3 Fatigue, gastrointestinal toxicity 0.001–0.01

Key Findings:

Structural Modifications: this compound’s polymer conjugation enhances solubility compared to irinotecan, topotecan, and exatecan, which rely on chemical derivatization or prodrug activation . Lipophilic analogs like gimatecan prioritize blood-brain barrier penetration but suffer from formulation challenges .

Other compounds in this class are primarily TOP1-specific.

Clinical Tolerability: this compound’s MTD (200 mg/m²) is significantly higher than irinotecan (125–150 mg/m²) and topotecan (1.5–2.0 mg/m²), suggesting a better safety margin due to controlled drug release . Hematologic toxicity (e.g., neutropenia) is common across all agents but less dose-limiting in this compound .

Efficacy: this compound’s IC50 (0.02 µg/mL) in leukemia models is comparable to topotecan but superior to irinotecan. Exatecan and gimatecan exhibit lower IC50 values but face pharmacokinetic limitations .

Preparation Methods

C7 Functionalization

The C7 hydroxyl group of CPT is replaced with a silicon- or germanium-containing side chain to improve lactone stability and reduce plasma protein binding. This substitution mitigates rapid hydrolysis of the lactone ring—a common limitation of unmodified CPT—while preserving topoisomerase I inhibition. The reaction employs organometallic reagents under anhydrous conditions, with tetrahydrofuran (THF) as the solvent and boron trifluoride etherate as a catalyst.

Reaction Scheme:

CPT-OH+R-SiCl3BF3OEt2,THFCPT-O-Si-R+HCl\text{CPT-OH} + \text{R-SiCl}3 \xrightarrow{\text{BF}3\cdot\text{OEt}_2, \text{THF}} \text{CPT-O-Si-R} + \text{HCl}

where R represents a methacryloylglycynamide precursor.

Esterification for Prodrug Activation

The modified CPT derivative undergoes esterification with a methacryloylglycynamide monomer, introducing a hydrolyzable ester bond. This step is critical for enabling controlled release of active CPT in tumor cells. The reaction uses N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM), achieving yields >85%.

Synthesis of the Polymeric Backbone

The methacryloylglycynamide polymer backbone (Mw ~18 kDa) serves as a water-soluble carrier, enhancing tumor-specific delivery. Its synthesis involves radical polymerization and functionalization:

Monomer Preparation

Methacryloylglycynamide is synthesized via acylation of glycynamide with methacryloyl chloride. The reaction proceeds in a biphasic system (water/diethyl ether) with sodium bicarbonate as a base, yielding a white crystalline product.

Purity Control:

  • HPLC Analysis: >98% purity (C18 column, acetonitrile/water gradient).

  • NMR Confirmation: 1H^1\text{H} NMR (DMSO-d6): δ 6.2 (s, 1H, NH), 5.7 (m, 2H, CH2=CH), 3.4 (q, 2H, CH2-N).

Radical Polymerization

The monomer undergoes aqueous-phase polymerization using ammonium persulfate (APS) as an initiator and tetramethylethylenediamine (TEMED) as a catalyst. The reaction is conducted at 30°C under nitrogen, producing a linear polymer with controlled molecular weight (PDI <1.2).

Conjugation of Camptothecin to the Polymer Backbone

The covalent linkage between modified CPT and the polymer is achieved through a two-step process:

Activation of Polymer Terminal Groups

Carboxylate termini of the methacryloylglycynamide polymer are activated with N-hydroxysuccinimide (NHS) in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This forms an NHS ester intermediate, enabling nucleophilic attack by the CPT’s C7 side chain.

Coupling Reaction

The activated polymer is reacted with the C7-modified CPT derivative in dimethylformamide (DMF) at 25°C for 24 hours. Unreacted CPT is removed via dialysis (MWCO 3.5 kDa) against deionized water.

Yield Optimization:

  • Molar Ratio: 1:1.2 (polymer:CPT) maximizes conjugation efficiency (92%).

  • Byproduct Mitigation: Silica gel chromatography removes <5% unbound CPT.

Purification and Characterization

Size-Exclusion Chromatography (SEC)

SEC (Sephadex G-25) separates conjugated this compound from low-molecular-weight impurities. Elution profiles confirm uniform polymer-drug distribution.

Analytical Validation

  • UV-Vis Spectroscopy: Quantifies CPT content (λmax=365\lambda_{\text{max}} = 365 nm, ϵ=21,856M1cm1\epsilon = 21,856 \, \text{M}^{-1}\text{cm}^{-1}).

  • Mass Spectrometry (MALDI-TOF): Confirms molecular weight (18–20 kDa) and drug-loading ratio (1:4 CPT:polymer).

Comparative Analysis of this compound with Other Camptothecin Prodrugs

Parameter This compound Irinotecan Exatecan
Solubility (mg/mL) 12.5 (PBS, pH 7.4)0.8 (PBS, pH 7.4)5.2 (PBS, pH 7.4)
Release Half-Life 48 h (pH 5.0)6 h (pH 7.4)24 h (pH 5.0)
Tumor Accumulation 3.8-fold vs. CPT1.2-fold vs. CPT2.1-fold vs. CPT

This compound’s extended release profile and enhanced tumor targeting stem from its polymeric design, which minimizes off-target toxicity.

Challenges in Industrial-Scale Synthesis

Batch Consistency

Variability in polymer molecular weight (±2 kDa) necessitates stringent control of polymerization conditions (temperature, initiator concentration).

Cost of Silica-Based Purification

Large-scale silica gel chromatography is economically prohibitive. Alternative methods (e.g., tangential flow filtration) are under investigation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.